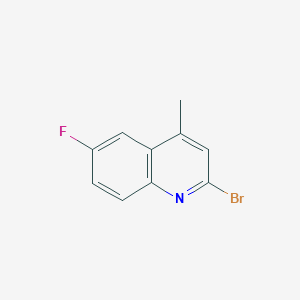![molecular formula C8H11NO2 B1380815 2-Azaspiro[4.4]nonane-1,6-dione CAS No. 1784822-92-9](/img/structure/B1380815.png)
2-Azaspiro[4.4]nonane-1,6-dione
Vue d'ensemble
Description
2-Azaspiro[44]nonane-1,6-dione is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spiro ring system
Mécanisme D'action
Target of Action
The primary targets of 2-Azaspiro[4.4]nonane-1,6-dione are integrin α L β 2, protein arginine deiminase, and matrix metalloproteinases . These targets play crucial roles in various biological processes. For instance, integrin α L β 2 is involved in the delivery of leukocytes to the site of inflammation . Protein arginine deiminase is implicated in various cellular functions, including gene regulation and apoptosis . Matrix metalloproteinases are involved in the breakdown of extracellular matrix in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling .
Mode of Action
This compound interacts with its targets, leading to various changes. For instance, it acts as an antagonist of integrin α L β 2, thereby inhibiting the delivery of leukocytes to inflammation sites . It also inhibits the activity of protein arginine deiminase and matrix metalloproteinases .
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting integrin α L β 2, it can potentially modulate leukocyte migration and immune response . Its inhibition of protein arginine deiminase can affect protein function and gene regulation . By inhibiting matrix metalloproteinases, it can influence tissue remodeling and disease processes like osteoarthritis and gastric ulcers .
Result of Action
The molecular and cellular effects of this compound’s action include the modulation of leukocyte migration, alteration of protein function and gene regulation, and influence on tissue remodeling . These effects can potentially lead to therapeutic benefits in conditions like inflammation, cancer, and tissue degenerative diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azaspiro[4.4]nonane-1,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a diketone, followed by cyclization to form the spirocyclic structure. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Azaspiro[4.4]nonane-1,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the spirocyclic structure, leading to the formation of different products.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of spirocyclic ketones, while reduction can yield spirocyclic amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Applications De Recherche Scientifique
2-Azaspiro[4.4]nonane-1,6-dione has a wide range of applications in scientific research, including:
Comparaison Avec Des Composés Similaires
- 2-Azaspiro[4.4]nonane-1,3-dione
- 2-Azaspiro[4.5]decane-1,6-dione
- Spiro[4.4]nonane-1,6-dione
- Spiro[4.5]decane-1,6-dione
Comparison: 2-Azaspiro[4.4]nonane-1,6-dione is unique due to its specific spirocyclic structure and the presence of a nitrogen atom in the ring system. This distinguishes it from other similar compounds, such as 2-Azaspiro[4.4]nonane-1,3-dione and Spiro[4.4]nonane-1,6-dione, which may lack the nitrogen atom or have different ring sizes . These structural differences can significantly impact the compound’s chemical reactivity and biological activity, making this compound a valuable compound for various applications.
Propriétés
IUPAC Name |
2-azaspiro[4.4]nonane-1,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c10-6-2-1-3-8(6)4-5-9-7(8)11/h1-5H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GESBMLLPMMYSGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2(C1)CCNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


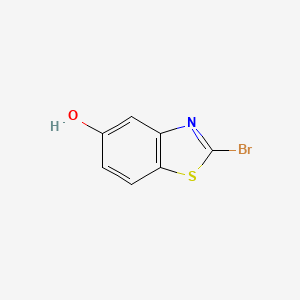
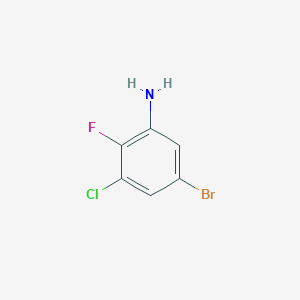
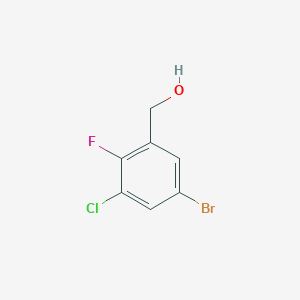

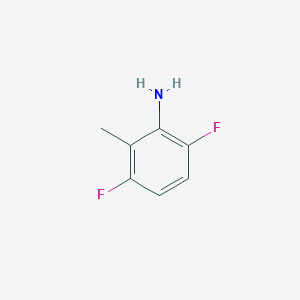
![8-Bromo-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1380740.png)
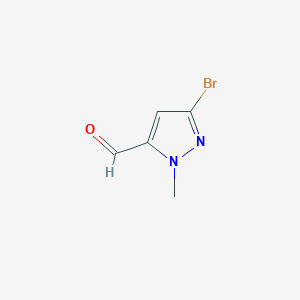
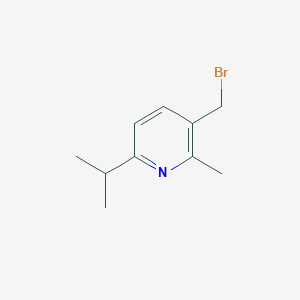

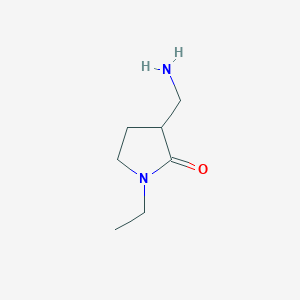

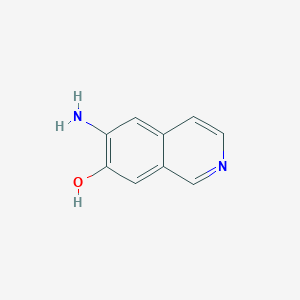
![Amino[4-(isopropylsulfanyl)phenyl]acetic acid](/img/structure/B1380753.png)
